molecular formula C14H15N5O2 B8781213 8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 6937-57-1

8-(4-Aminobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B8781213
M. Wt: 285.30 g/mol
InChI Key: HCLLOHPDTAVPIV-UHFFFAOYSA-N
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Patent
US07148229B2

Procedure details

To a solution of crude N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt (0.68 mmol) in methanol (35 mL) was added 10% w/v aqueous sodium hydroxide (3.4 mL) and the mixture heated to 50° C. for 7 hrs. The reaction mixture was concentrated in vacuo to dryness and the residue triturated with warm tetrahydrofuran and filtered to remove insoluble inorganic material. The filtrate was concentrated in vacuo to give crude 8-(4-amino-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione which was of sufficient purity for subsequent use without additional purification (58%).
Name
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt
Quantity
0.68 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:8]([CH3:9])[C:7](=[O:10])[N:6]([CH3:11])[C:5](=[O:12])[C:4]=1[NH:13][C:14](=O)[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.[OH-].[Na+]>CO>[NH2:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:14]2[NH:13][C:4]3[C:5](=[O:12])[N:6]([CH3:11])[C:7](=[O:10])[N:8]([CH3:9])[C:3]=3[N:2]=2)=[CH:17][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt
Quantity
0.68 mmol
Type
reactant
Smiles
Cl.NC1=C(C(N(C(N1C)=O)C)=O)NC(CC1=CC=C(C=C1)N)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with warm tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble inorganic material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CC2=NC=3N(C(N(C(C3N2)=O)C)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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